molecular formula C24H22ClFN6O B11464269 N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-fluorobenzamide

N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-fluorobenzamide

Cat. No.: B11464269
M. Wt: 464.9 g/mol
InChI Key: JYUQXNDNMSAFKY-UHFFFAOYSA-N
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Description

N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-fluorobenzamide is a complex organic compound that features a combination of indole, pyrimidine, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-fluorobenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, 5-chloro-1H-indole-3-carbaldehyde, which is then reacted with an ethylamine derivative to form the intermediate. This intermediate undergoes further condensation with 4,6-dimethylpyrimidin-2-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol, LiAlH₄ in ether.

    Substitution: Halides (e.g., NaI) in acetone, amines in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of specific functional groups with new substituents.

Scientific Research Applications

N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of novel materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. For instance, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-{[2-(1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-fluorobenzamide
  • N-[(E)-{[2-(5-Bromo-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-fluorobenzamide

Uniqueness

N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-fluorobenzamide is unique due to the presence of the 5-chloro substituent on the indole ring, which can significantly influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development and other scientific applications.

Properties

Molecular Formula

C24H22ClFN6O

Molecular Weight

464.9 g/mol

IUPAC Name

N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-4-fluorobenzamide

InChI

InChI=1S/C24H22ClFN6O/c1-14-11-15(2)30-24(29-14)32-23(31-22(33)16-3-6-19(26)7-4-16)27-10-9-17-13-28-21-8-5-18(25)12-20(17)21/h3-8,11-13,28H,9-10H2,1-2H3,(H2,27,29,30,31,32,33)

InChI Key

JYUQXNDNMSAFKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)F)C

Origin of Product

United States

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